molecular formula C11H11NO3S2 B186414 N-(2-methoxyphenyl)thiophene-2-sulfonamide CAS No. 53442-32-3

N-(2-methoxyphenyl)thiophene-2-sulfonamide

Cat. No. B186414
CAS RN: 53442-32-3
M. Wt: 269.3 g/mol
InChI Key: ZKPXICOMWVIXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)thiophene-2-sulfonamide, also known as MPTSS, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MPTSS is a sulfonamide derivative that belongs to the class of heterocyclic compounds.

Mechanism Of Action

The mechanism of action of N-(2-methoxyphenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes involved in inflammation and cancer cell proliferation. N-(2-methoxyphenyl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(2-methoxyphenyl)thiophene-2-sulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

N-(2-methoxyphenyl)thiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(2-methoxyphenyl)thiophene-2-sulfonamide has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-(2-methoxyphenyl)thiophene-2-sulfonamide has been found to regulate glucose metabolism in diabetic patients.

Advantages And Limitations For Lab Experiments

N-(2-methoxyphenyl)thiophene-2-sulfonamide has several advantages for laboratory experiments. It is a stable and readily available compound that can be easily synthesized. N-(2-methoxyphenyl)thiophene-2-sulfonamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(2-methoxyphenyl)thiophene-2-sulfonamide has certain limitations as well. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer or inflammation being treated. Additionally, N-(2-methoxyphenyl)thiophene-2-sulfonamide may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the research of N-(2-methoxyphenyl)thiophene-2-sulfonamide. One potential direction is the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide-based drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)thiophene-2-sulfonamide for these applications. Additionally, the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide analogs with improved efficacy and specificity is an area of active research.

Synthesis Methods

N-(2-methoxyphenyl)thiophene-2-sulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methoxyphenylthiocyanate with sodium sulfite in the presence of a catalytic amount of copper sulfate. The reaction yields N-(2-methoxyphenyl)thiophene-2-sulfonamide as a white crystalline solid. Other methods include the reaction of 2-methoxyphenylamine with thiophene-2-sulfonyl chloride in the presence of a base.

Scientific Research Applications

N-(2-methoxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxyphenyl)thiophene-2-sulfonamide has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. It has also been found to regulate glucose metabolism in diabetic patients.

properties

CAS RN

53442-32-3

Product Name

N-(2-methoxyphenyl)thiophene-2-sulfonamide

Molecular Formula

C11H11NO3S2

Molecular Weight

269.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO3S2/c1-15-10-6-3-2-5-9(10)12-17(13,14)11-7-4-8-16-11/h2-8,12H,1H3

InChI Key

ZKPXICOMWVIXDY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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